molecular formula C15H18N2O5S2 B2747830 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2034319-90-7

4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2747830
CAS No.: 2034319-90-7
M. Wt: 370.44
InChI Key: VMKASRVTBAHATC-UHFFFAOYSA-N
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Description

4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic compound that features a combination of azetidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole typically involves multiple steps, starting with the preparation of the azetidine and oxazole intermediates. The azetidine ring can be synthesized through the ring-opening polymerization of aziridines, which are then functionalized with sulfonyl groups . The oxazole ring is often synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical reactions, while the sulfonyl groups enhance its solubility and reactivity. These properties enable the compound to interact with biological molecules, potentially inhibiting or modifying their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is unique due to the combination of azetidine and oxazole rings, along with the presence of sulfonyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S2/c1-3-23(18,19)14-8-17(9-14)24(20,21)13-6-4-12(5-7-13)15-10-22-11(2)16-15/h4-7,10,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKASRVTBAHATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=COC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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